Eicosapentaenoyl Serotonin
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Overview
Description
- It inhibits glucagon-like peptide-1 (GLP-1) secretion and fatty acid amide hydrolase (FAAH) activity .
- Its chemical formula is C30H40N2O2.
- CAS No.: 199875-71-3.
Eicosapentaenoyl serotonin: is an N-acyl serotonin, a novel lipid found in the gut.
Mechanism of Action
Target of Action
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .
Mode of Action
This compound acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .
Biochemical Pathways
The serotonin receptors, to which this compound binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .
Action Environment
It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
Eicosapentaenoyl Serotonin is known to interact with enzymes such as Fatty Acid Amide Hydrolase (FAAH) and transient receptor potential vanilloid-type 1 (TRPV1) channels . It inhibits glucagon-like peptide-1 secretion and FAAH activity .
Cellular Effects
This compound influences cell function by acting as an antagonist of FAAH and TRPV1 channels . This interaction can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FAAH and TRPV1 channels . It acts as an inhibitor of FAAH and an antagonist of TRPV1 channels, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can inhibit FAAH activity and glucagon-like peptide-1 secretion .
Metabolic Pathways
This compound is involved in metabolic pathways related to FAAH and TRPV1 channels . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes: Detailed synthetic routes are not widely documented, but it can be synthesized through chemical modifications of serotonin or related compounds.
Industrial Production: Currently, there is no large-scale industrial production method for EPA-5-HT.
Chemical Reactions Analysis
Reactions: EPA-5-HT may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: EPA-5-HT’s unique structure makes it an intriguing subject for chemical investigations.
Biology: Researchers explore its role in gut health and signaling pathways.
Medicine: Potential applications include metabolic regulation and inflammation modulation.
Industry: Although not widely used yet, its properties may inspire novel drug development.
Comparison with Similar Compounds
Uniqueness: EPA-5-HT’s hybrid structure combines features of arachidonoyl serotonin.
Similar Compounds: Arachidonoyl serotonin (Cay-70665) shares some properties.
Properties
CAS No. |
199875-71-3 |
---|---|
Molecular Formula |
C30H40N2O2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34) |
InChI Key |
RYPAMQYLBIIZHL-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eicosapentaenoyl Serotonin; |
Origin of Product |
United States |
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